propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-trans Latanoprost: is a derivative of the prostaglandin F2 alpha analog latanoprost. It is an isomer of latanoprost where the double bond between carbons 5 and 6 has been changed from cis (Z) to trans (E). This compound is primarily used as an analytical standard for detecting and quantifying impurities in commercial preparations of latanoprost .
Mechanism of Action
Biochemical Pathways
The binding of Trans-Latanoprost to the FP receptor triggers a series of biochemical reactions. These reactions lead to an increase in the uveoscleral outflow of aqueous humor . This is achieved through extracellular matrix remodeling, which facilitates the increased outflow .
Pharmacokinetics
Trans-Latanoprost is an ester prodrug, which means it is inactive until it is hydrolyzed into the active form, Latanoprost acid, in the cornea This process influences the drug’s bioavailability
Result of Action
The primary result of Trans-Latanoprost’s action is the reduction of elevated intraocular pressure in patients diagnosed with open-angle glaucoma or ocular hypertension . This is achieved by increasing the outflow of aqueous humor from the eye, thereby reducing pressure .
Action Environment
The efficacy and stability of Trans-Latanoprost can be influenced by various environmental factors. For instance, the presence of contact lenses can interfere with the administration and absorption of the drug . Therefore, it is recommended to remove contact lenses before administering each dose . More research is needed to fully understand how other environmental factors might influence the action of Trans-Latanoprost.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-trans Latanoprost involves the isomerization of latanoprost. The process typically includes the following steps:
Reduction of Latanoprost Lactone: Latanoprost lactol is obtained by reducing the lactone with diisobutylaluminum hydride at -78°C.
Industrial Production Methods: the preparation methods involve standard organic synthesis techniques and purification processes such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-trans Latanoprost undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 5-trans Latanoprost is used as an analytical standard in the detection and quantification of impurities in commercial preparations of latanoprost .
Biology and Medicine:
Industry: In the pharmaceutical industry, 5-trans Latanoprost is used to ensure the purity and quality of latanoprost formulations .
Comparison with Similar Compounds
Latanoprost: The cis isomer of 5-trans Latanoprost, used to treat glaucoma by reducing intraocular pressure.
Latanoprostene Bunod: A nitric oxide-donating prostaglandin F2 alpha analog that increases aqueous outflow through both trabecular and uveoscleral pathways.
Bimatoprost: Another prostaglandin analog used to reduce intraocular pressure in glaucoma patients.
Uniqueness: 5-trans Latanoprost is unique in its structural configuration (trans isomer) and its primary use as an analytical standard for detecting impurities in latanoprost formulations .
Properties
CAS No. |
913258-34-1 |
---|---|
Molecular Formula |
C26H40O5 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/t21-,22-,23-,24+,25-/m1/s1 |
InChI Key |
GGXICVAJURFBLW-UUFXTFJOSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |
SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Pictograms |
Acute Toxic; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to separate and quantify trans-Latanoprost from Latanoprost?
A1: Trans-Latanoprost, chemically known as propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate, is an isomer of Latanoprost and can arise as an impurity during the synthesis process [, ]. As an isomer, it possesses a similar chemical structure but differs in the spatial arrangement of atoms. These structural differences, even if subtle, can lead to altered pharmacological activity, potency, and potentially different safety profiles compared to the intended drug.
Q2: What analytical method has been shown to effectively separate Latanoprost from trans-Latanoprost?
A2: Research has demonstrated that High-Performance Liquid Chromatography (HPLC) using an NH2 column with a specific mobile phase comprising heptane, 2-propanol, acetonitrile, and a small amount of water can effectively separate Latanoprost from its isomers, including trans-Latanoprost []. This method provides baseline separation, allowing for accurate identification and quantification of each component in a mixture.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.